molecular formula C13H8F2O3 B6398869 4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261932-93-7

4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398869
CAS RN: 1261932-93-7
M. Wt: 250.20 g/mol
InChI Key: BNTVJZAOLQKKOC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% (4F2F5H-95) is a synthetically produced derivative of benzoic acid. It is a white, crystalline solid with a melting point of around 120°C and a boiling point of around 220°C. It is soluble in water and organic solvents, and has a low toxicity level. 4F2F5H-95 is used in a variety of scientific research applications, including biochemical and physiological studies, as well as lab experiments.

Scientific Research Applications

4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has a variety of scientific research applications, including biochemical and physiological studies. It has been used in the study of the effects of various compounds on the body, such as drugs, hormones, and toxins. It has also been used in the study of enzyme activity and the structure of proteins. In addition, 4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has been used in the study of the effects of various compounds on cell cultures.

Mechanism of Action

4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% is believed to act as an inhibitor of certain enzymes, such as xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. It is thought to inhibit the activity of this enzyme by binding to its active site and preventing the formation of its active form.
Biochemical and Physiological Effects
4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, and to reduce the production of certain hormones, such as cortisol. In addition, 4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), and to reduce the levels of certain pro-inflammatory molecules, such as prostaglandin E2 (PGE2).

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive to purchase. In addition, it is relatively non-toxic and has a low melting point, making it easy to handle and store. However, 4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has some limitations. It is not as stable as some other compounds, and it can be difficult to control the concentration of the compound in a given experiment.

Future Directions

Given the wide variety of biochemical and physiological effects of 4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95%, there are a number of potential future directions for research. These include further study of the effects of the compound on various enzymes, hormones, and cytokines, as well as further study of its potential therapeutic applications. Additionally, further research into the potential toxic effects of the compound could be conducted, as well as research into its potential uses as a food additive. Finally, further research into the structure-activity relationships of 4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% could be conducted in order to better understand its mechanism of action and its potential applications.

Synthesis Methods

4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% can be synthesized using two different methods. The first method involves the reaction of 4-fluoro-2-chlorobenzoic acid with 3-fluoro-5-hydroxybenzoic acid in the presence of a base, such as potassium carbonate. The second method involves the reaction of 4-fluoro-2-chlorobenzoic acid with a solution of sodium hydroxide and 3-fluoro-5-hydroxybenzoic acid. Both methods yield 4-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% in a 95% purity.

properties

IUPAC Name

4-fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-1-2-11(13(17)18)12(6-8)7-3-9(15)5-10(16)4-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTVJZAOLQKKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689385
Record name 3',5-Difluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-93-7
Record name 3',5-Difluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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